Cefpodoxime sodium

描述

Cefpodoxime is a third-generation cephalosporin antibiotic that is used to treat infections caused by bacteria. This includes infections of the sinus, throat, ear, skin, bladder, or lungs. Cefpodoxime is also used to treat gonorrhea .

Synthesis Analysis

Cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime . Preparation of cefpodoxime proxetil microparticle has been achieved using high-speed homogenization. Polymers (methylcellulose, sodium alginate, and chitosan) were precipitated on the surface of cefpodoxime proxetil using sodium citrate and calcium chloride as salting-out agents .Molecular Structure Analysis

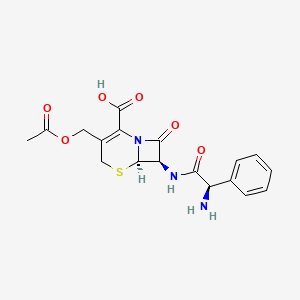

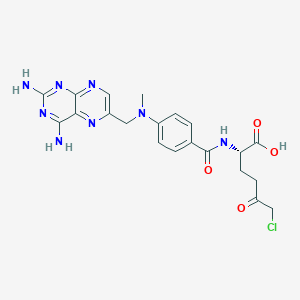

The molecular formula of Cefpodoxime sodium is C15H16N5NaO6S2. Its average molecular weight is 449.43 and its monoisotopic mass is 449.04396988 .Chemical Reactions Analysis

Cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime .Physical And Chemical Properties Analysis

Cefpodoxime sodium has a water solubility of 0.228 mg/mL. It has a logP value of 0.8 and a logS value of -3.3. Its pKa values are 3.22 (strongest acidic) and 4.16 (strongest basic). It has a physiological charge of -1. It has 9 hydrogen acceptor counts and 2 hydrogen donor counts. Its polar surface area is 159.27 Å2 and it has 7 rotatable bond counts .科学研究应用

Cefpodoxime Sodium: A Comprehensive Analysis of Scientific Research Applications

Antibacterial Activity: Cefpodoxime sodium, as a third-generation cephalosporin antibiotic, exhibits broad-spectrum antibacterial activity. It is particularly effective against susceptible strains of microorganisms, making it suitable for treating mild to moderate infections .

Treatment of Respiratory Infections: This compound is commonly used to treat respiratory infections such as bronchitis, pneumonia, and sinusitis due to its effectiveness against most Gram-positive and Gram-negative bacteria .

Gastro Retentive Dosage Forms: Research has been conducted on formulating Cefpodoxime sodium as a gastro retentive dosage form. This approach aims to improve bioavailability by increasing solubility and stability in acidic pH, which is beneficial for drugs with a short elimination half-life like Cefpodoxime proxetil .

Otitis Media and Pharyngitis: Cefpodoxime sodium is also used to treat acute otitis media and pharyngitis. Its prodrug form, Cefpodoxime proxetil, is absorbed and de-esterified by the intestinal mucosa to become active .

Urinary Tract Infections: Due to its antibacterial properties, Cefpodoxime sodium is effective in treating urinary tract infections, providing relief from symptoms and clearing the infection .

Gonorrhea Treatment: Cefpodoxime sodium has been used in the treatment of gonorrhea, a sexually transmitted disease, showcasing its versatility in addressing various bacterial infections .

作用机制

Target of Action

Cefpodoxime Sodium, also known as Cefpodoxime Sodium Salt, is a third-generation cephalosporin antibiotic . Its primary targets are Gram-positive and Gram-negative bacteria . It binds preferentially to penicillin-binding protein 3 (PBP3) , which plays a crucial role in bacterial cell wall synthesis .

Mode of Action

Cefpodoxime Sodium inhibits bacterial cell wall synthesis by binding to PBP3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of peptidoglycan synthesis leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .

Biochemical Pathways

The bactericidal activity of Cefpodoxime Sodium results from its inhibition of cell wall synthesis . By binding to PBP3, it disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Cefpodoxime Sodium is a prodrug, which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime . It has an oral bioavailability of approximately 50% . The elimination half-life of Cefpodoxime Sodium is about 2 hours . It is primarily eliminated by the kidneys .

Result of Action

The molecular and cellular effects of Cefpodoxime Sodium’s action result in the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the bacterial cell wall becomes weak, leading to cell lysis and death . This results in the effective treatment of various bacterial infections, including gonorrhea, community-acquired pneumonia, and sinusitis .

Action Environment

The action, efficacy, and stability of Cefpodoxime Sodium can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes can inactivate Cefpodoxime . Cefpodoxime is stable in the presence of these enzymes . Additionally, the absorption and bioavailability of Cefpodoxime Sodium can be affected by the pH of the stomach and the presence of food .

安全和危害

Cefpodoxime may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), fever, chills, sore throat, mouth sores, swollen glands, joint pain, or not feeling well .

属性

IUPAC Name |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMXSNGAMPXCDR-XYNKDNFRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N5NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904599 | |

| Record name | cefpodoxime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefpodoxime sodium | |

CAS RN |

82619-04-3 | |

| Record name | Cefpodoxime sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082619043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cefpodoxime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPODOXIME SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ULP5169B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)